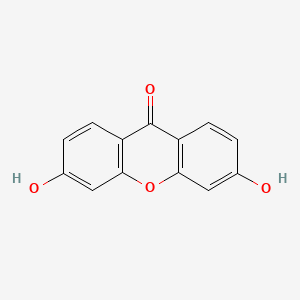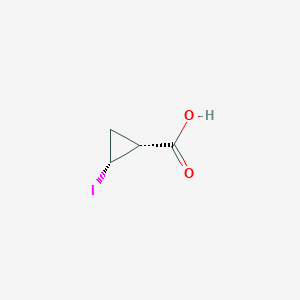
3,6-ジヒドロキシ-9H-キサンテン-9-オン
概要
説明
3,6-Dihydroxyxanthone is a derivative of xanthone, a class of organic compounds known for their diverse biological activities. Xanthones are characterized by a dibenzo-γ-pyrone structure, and 3,6-Dihydroxyxanthone specifically has hydroxyl groups at the 3rd and 6th positions. This compound has garnered attention due to its potential therapeutic properties, including anticancer and antioxidant activities .
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer activity, particularly against cell lines such as WiDr, MCF-7, and HeLa.
作用機序
3,6-ジヒドロキシキサンテンがその効果を発揮するメカニズムには、いくつかの分子標的と経路が含まれます。
類似化合物:
- 1,3,8-トリヒドロキシキサンテン
- 1,6-ジヒドロキシキサンテン
- 1,5,6-トリヒドロキシキサンテン
比較:
- 1,3,8-トリヒドロキシキサンテン: 類似の抗酸化特性を有するが、ヒドロキシル基の位置が異なる。
- 1,6-ジヒドロキシキサンテン: 同じ数のヒドロキシル基を有するが、位置が異なるため、生物活性に違いが生じる。
- 1,5,6-トリヒドロキシキサンテン: 追加のヒドロキシル基が含まれており、抗酸化活性と抗がん活性を高める可能性があります .
3,6-ジヒドロキシキサンテンは、その特定のヒドロキシル基の位置により、独自の生物活性と潜在的な治療用途を持つため、際立っています。
生化学分析
Biochemical Properties
3,6-Dihydroxy-9H-xanthen-9-one plays a significant role in biochemical reactions due to its ability to interact with multiple enzymes and proteins. It has been shown to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to a decrease in blood glucose levels, making it a potential candidate for managing diabetes. Additionally, 3,6-dihydroxy-9H-xanthen-9-one interacts with various proteins involved in cell signaling pathways, such as kinases and phosphatases, modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 3,6-dihydroxy-9H-xanthen-9-one on cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, a family of proteases involved in programmed cell death . This compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival . Furthermore, 3,6-dihydroxy-9H-xanthen-9-one influences gene expression by modulating transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 3,6-dihydroxy-9H-xanthen-9-one exerts its effects through various mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . For instance, its interaction with α-glucosidase involves hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can activate or inhibit transcription factors, resulting in changes in gene expression . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-dihydroxy-9H-xanthen-9-one have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to 3,6-dihydroxy-9H-xanthen-9-one can lead to sustained inhibition of target enzymes and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of 3,6-dihydroxy-9H-xanthen-9-one vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as reducing blood glucose levels and inhibiting tumor growth . At higher doses, toxic effects can occur, including liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic use to minimize adverse effects while maximizing benefits.
Metabolic Pathways
3,6-Dihydroxy-9H-xanthen-9-one is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound . Additionally, 3,6-dihydroxy-9H-xanthen-9-one can influence metabolic flux by inhibiting key enzymes in carbohydrate and lipid metabolism .
Transport and Distribution
Within cells and tissues, 3,6-dihydroxy-9H-xanthen-9-one is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and is also transported by specific transporters . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria and nucleus, where it exerts its effects . The distribution of 3,6-dihydroxy-9H-xanthen-9-one within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 3,6-dihydroxy-9H-xanthen-9-one is critical for its activity. The compound has been found to localize in the mitochondria, where it can induce apoptosis by disrupting the mitochondrial membrane potential . It also accumulates in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: 3,6-Dihydroxyxanthone can be synthesized from 2,6-dihydroxybenzoic acid. The process involves the reaction of 2,6-dihydroxybenzoic acid with phloroglucinol, resorcinol, or pyrogallol under specific conditions . The reaction typically requires a dehydrating agent such as acetic anhydride and a catalyst like zinc chloride or phosphoryl chloride to facilitate the formation of the xanthone structure .
Industrial Production Methods: Industrial production of 3,6-Dihydroxyxanthone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as microwave heating have been employed to enhance reaction efficiency and reduce production time .
化学反応の分析
反応の種類: 3,6-ジヒドロキシキサンテンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基は酸化されてキノンを形成することができます。
還元: この化合物は還元されてジヒドロ誘導体を形成することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
主要な生成物:
酸化: キノン誘導体。
還元: ジヒドロ誘導体。
置換: エーテルとエステル.
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗酸化特性について調査されています。これは、フリーラジカルを捕捉し、細胞を酸化ストレスから保護するのに役立ちます.
類似化合物との比較
- 1,3,8-Trihydroxyxanthone
- 1,6-Dihydroxyxanthone
- 1,5,6-Trihydroxyxanthone
Comparison:
- 1,3,8-Trihydroxyxanthone: Similar antioxidant properties but different hydroxyl group positions.
- 1,6-Dihydroxyxanthone: Shares the same number of hydroxyl groups but at different positions, leading to variations in biological activity.
- 1,5,6-Trihydroxyxanthone: Contains an additional hydroxyl group, which may enhance its antioxidant and anticancer activities .
3,6-Dihydroxyxanthone stands out due to its specific hydroxyl group positions, which contribute to its unique biological activities and potential therapeutic applications.
特性
IUPAC Name |
3,6-dihydroxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O4/c14-7-1-3-9-11(5-7)17-12-6-8(15)2-4-10(12)13(9)16/h1-6,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POARTHFLPKAZBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C2=O)C=CC(=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3,6-dihydroxy-9H-xanthen-9-one interact with its target to exert its antimalarial activity?
A1: While the exact mechanism of action of 3,6-dihydroxy-9H-xanthen-9-one is still under investigation, molecular docking studies suggest it targets the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. [] This enzyme is crucial for parasite DNA synthesis. The docking studies indicate that 3,6-dihydroxy-9H-xanthen-9-one interacts with key amino acids in the PfDHFR-TS active site, including Ala16, Ser108, Phe58, Asp54, and Leu46. [] These interactions likely inhibit enzyme activity, ultimately disrupting parasite growth and survival.
Q2: What is the structure and in vitro activity of 3,6-dihydroxy-9H-xanthen-9-one?
A2: 3,6-dihydroxy-9H-xanthen-9-one is a xanthone derivative with the molecular formula C13H8O4. [] While the paper doesn't explicitly state the molecular weight or spectroscopic data, it does highlight its potent in vitro antimalarial activity. It exhibited an IC50 value of 0.71 µM against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. [] This indicates a strong inhibitory effect on parasite growth in laboratory settings.
Q3: How does the structure of 3,6-dihydroxy-9H-xanthen-9-one relate to its antimalarial activity?
A3: The research utilized Quantitative Structure-Activity Relationship (QSAR) analysis to understand the relationship between the structure of xanthone derivatives and their antimalarial activity. [] The QSAR model developed identified specific molecular descriptors, including charges on specific atoms within the xanthone structure, as significant contributors to antimalarial potency. [] This suggests that modifications altering these electronic properties could impact the compound's interaction with PfDHFR-TS and its subsequent efficacy. Further research exploring structural analogs and their activities could solidify these structure-activity relationships.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Chloroimidazo[2,1-b]benzothiazole-2-methanol](/img/structure/B1310664.png)
![1-[2-(Methylsulphonyl)phenyl]piperazine](/img/structure/B1310665.png)




